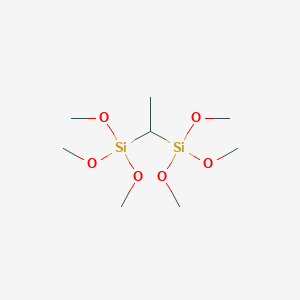
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- is an organosilicon compound. This compound is characterized by the presence of silicon and oxygen atoms within its molecular structure, which imparts unique chemical and physical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- typically involves the reaction of methyltrichlorosilane with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate siloxane compounds, which are then further reacted to yield the final product. The reaction conditions usually include controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- is scaled up using continuous flow reactors. This allows for the efficient and consistent production of the compound. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted siloxanes and silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the development of silicon-based biomaterials.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound can interact with biological molecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, making the compound useful in biomedical applications.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethyldisiloxane: Another organosilicon compound with similar applications.
Tetramethoxysilane: Used in the synthesis of silicon-based materials.
Trimethylsilanol: A simpler organosilicon compound with similar reactivity.
Uniqueness
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
87061-55-0 |
|---|---|
Fórmula molecular |
C8H22O6Si2 |
Peso molecular |
270.43 g/mol |
Nombre IUPAC |
trimethoxy(1-trimethoxysilylethyl)silane |
InChI |
InChI=1S/C8H22O6Si2/c1-8(15(9-2,10-3)11-4)16(12-5,13-6)14-7/h8H,1-7H3 |
Clave InChI |
NFPDOPYDOVONOM-UHFFFAOYSA-N |
SMILES canónico |
CC([Si](OC)(OC)OC)[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


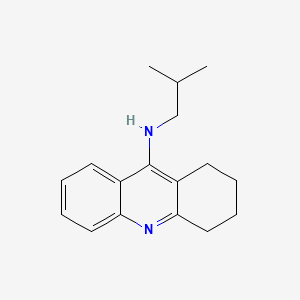
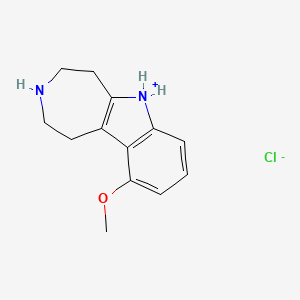

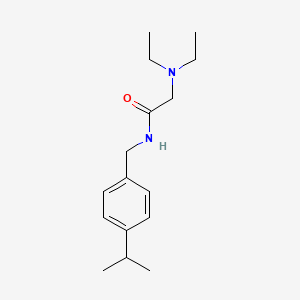

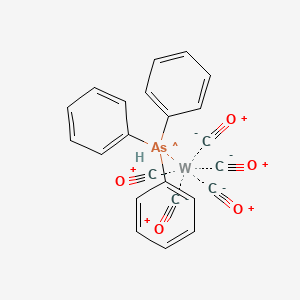
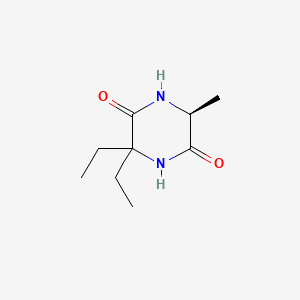
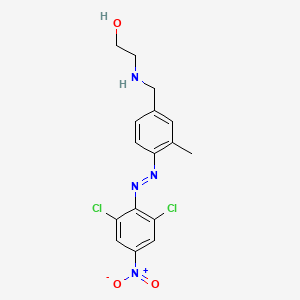
![4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide](/img/structure/B13740120.png)
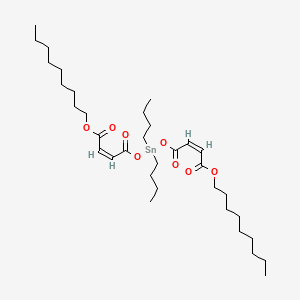
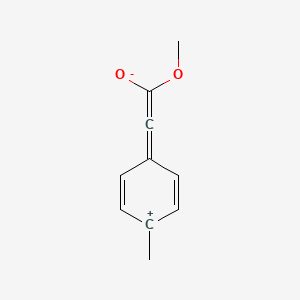
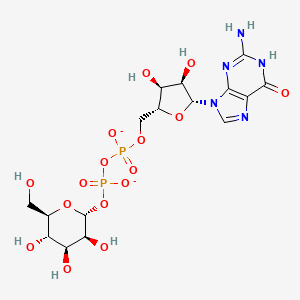
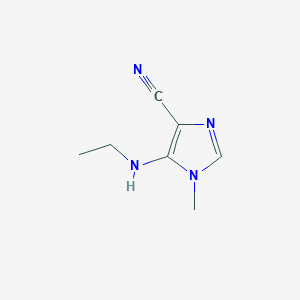
![8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13740136.png)
